Ambomycin is sourced from Streptomyces orientalis, a species known for producing various antibiotics. The classification of Ambomycin falls under glycopeptide antibiotics, which are characterized by their ability to inhibit cell wall synthesis in bacteria. This class includes other well-known antibiotics such as vancomycin and teicoplanin.
The synthesis of Ambomycin typically involves two primary methods: fermentation and chemical synthesis.
The molecular formula of Ambomycin is , with a molecular weight of 395.37 g/mol. Its IUPAC name is (2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid. The structural representation highlights a complex arrangement of nitrogen, oxygen, and carbon atoms that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 395.37 g/mol |
IUPAC Name | (2R)-2-[[(2S)-... |
InChI | InChI=1S/C15H21N7O6/... |
InChI Key | OWSKEUBOCMEJMI-KPXOXKRLSA-N |
Ambomycin undergoes several chemical reactions that can modify its structure and potentially alter its biological activity:
Ambomycin exerts its antibacterial effects primarily by inhibiting bacterial cell wall biosynthesis. It binds specifically to the D-alanyl-D-alanine terminus of cell wall precursor molecules, preventing their incorporation into the peptidoglycan matrix essential for maintaining bacterial cell integrity. This binding disrupts critical transglycosylation and transpeptidation reactions necessary for cell wall synthesis, ultimately leading to cell lysis and death.
The main molecular targets for Ambomycin are enzymes involved in the biosynthesis pathways of bacterial cell walls. By inhibiting these enzymes, Ambomycin effectively impedes the growth and replication of bacteria.
Ambomycin exhibits several notable physical and chemical properties that influence its application:
These properties affect how Ambomycin is formulated for therapeutic use and its stability during storage and application.
Ambomycin has various applications across multiple scientific fields:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5